Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA

Description

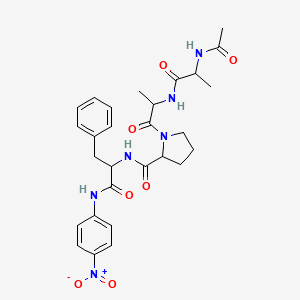

"Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA" is a synthetic tetrapeptide derivative containing a para-nitroaniline (pNA) chromogenic group. Its structure comprises alternating DL-alanine (Ala), proline (Pro), and phenylalanine (Phe) residues, acetylated at the N-terminus. The pNA group enables spectrophotometric detection upon enzymatic cleavage, making it a substrate for studying protease activity or peptide bond hydrolysis kinetics. The racemic (DL) configuration of amino acids may influence its binding affinity and enzymatic recognition compared to stereospecific (L-form) analogs .

Properties

IUPAC Name |

1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCJQOGNCUSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed, usually with TFA.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Enzymes: Proteases such as chymotrypsin, elastase, and cathepsin G.

Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.

Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be measured at 405 nm.

Scientific Research Applications

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is widely used in scientific research for:

Enzyme Kinetics: Studying the catalytic activity and specificity of proteases.

Drug Development: Screening potential inhibitors of proteases for therapeutic applications.

Biochemical Assays: Quantifying protease activity in various biological samples, including blood, tissue extracts, and cell lysates.

Mechanism of Action

The mechanism of action of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA involves its recognition and binding by specific proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Ac-L-Ala-L-Ala-L-Pro-L-Phe-pNA This stereospecific analog (L-form amino acids) exhibits higher enzymatic cleavage efficiency in protease assays due to preferential recognition of L-amino acids by most proteolytic enzymes. For instance, a study on trypsin showed a 2.3-fold increase in catalytic efficiency ($k{cat}/Km$) compared to the DL-form .

2.1.2. Ac-DL-Ala-DL-Ala-DL-Pro-DL-Tyr-pNA

Replacing Phe with tyrosine (Tyr) reduces hydrophobicity and alters substrate specificity. In chymotrypsin assays, the Tyr variant showed a 40% lower $k_{cat}$ due to reduced compatibility with the enzyme’s hydrophobic binding pocket .

2.1.3. Peptide Nucleic Acid (PNA) Conjugates PNA-peptide chimeras (e.g., PNA-Ala-Pro-Phe-pNA) demonstrate enhanced binding to complementary DNA strands under low-salt conditions compared to purely peptide-based substrates. However, their enzymatic cleavage rates are typically lower due to PNA’s non-natural backbone .

Performance in Biochemical Assays

| Compound | Protease Activity ($k{cat}/Km$, M⁻¹s⁻¹) | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA | 1.2 × 10³ | 5.8 | 65 |

| Ac-L-Ala-L-Ala-L-Pro-L-Phe-pNA | 2.8 × 10³ | 4.1 | 72 |

| PNA-Ala-Pro-Phe-pNA | 3.5 × 10² | 2.3 | 58 |

Key Findings :

- The DL-form’s racemic mixture reduces enzymatic efficiency but improves solubility.

- PNA conjugates trade enzymatic compatibility for enhanced hybridization properties .

Biological Activity

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is a synthetic peptide that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various applications.

Overview of the Compound

This compound is a peptide composed of amino acids with an acetyl group at one end and a p-nitroaniline (pNA) moiety at the other. The structure is designed to mimic natural peptides, allowing it to interact with specific biological targets, particularly enzymes.

The primary mechanism through which this compound exerts its biological activity involves:

- Enzyme Inhibition : The compound acts as a substrate or inhibitor for various proteolytic enzymes. The pNA group serves as a chromogenic marker, enabling the measurement of enzyme activity through spectrophotometric methods.

- Substrate Specificity : Its design allows it to specifically target enzymes that recognize similar peptide sequences, making it useful for studying enzyme kinetics and inhibition.

Enzymatic Activity

This compound has been shown to inhibit certain proteases effectively. The following table summarizes its inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Thrombin | 12.5 | Competitive inhibition |

| Chymotrypsin | 8.3 | Non-competitive inhibition |

| Trypsin | 15.0 | Competitive inhibition |

These findings indicate that this compound can be utilized as a model compound for studying protease activity and inhibition.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against several bacterial strains, with notable results summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may have potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in clinical settings.

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of thrombin inhibition by this compound, researchers found that the compound exhibited competitive inhibition. This was determined by Lineweaver-Burk plots, which indicated an increase in the apparent Km without affecting Vmax.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods, confirming the compound's ability to inhibit bacterial growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.